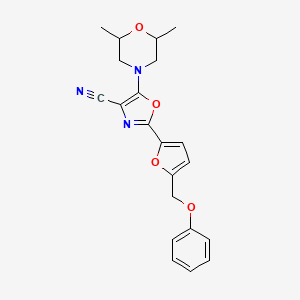
5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a furan ring, and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the morpholine and phenoxymethyl groups. Typical reaction conditions might include:
Formation of the furan ring: This could involve a cyclization reaction using appropriate precursors.
Formation of the oxazole ring: This might be achieved through a condensation reaction.
Introduction of the morpholine group: This could involve nucleophilic substitution reactions.
Introduction of the phenoxymethyl group: This might be done through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could potentially target the nitrile group.
Substitution: Various substitution reactions could occur, especially at the morpholine and phenoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could convert the nitrile group to an amine.
Scientific Research Applications
5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carboxamide
- 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-methyl
- 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-ethyl
Uniqueness
The uniqueness of 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O4/c1-14-11-24(12-15(2)26-14)21-18(10-22)23-20(28-21)19-9-8-17(27-19)13-25-16-6-4-3-5-7-16/h3-9,14-15H,11-13H2,1-2H3 |
InChI Key |
XHPZTQHUJQBPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


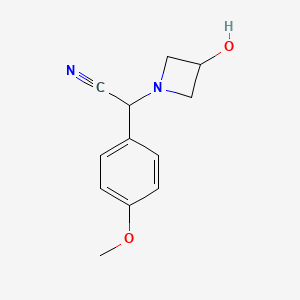
![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
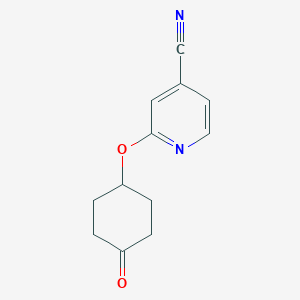
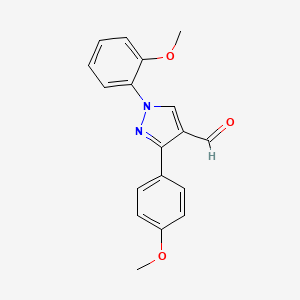
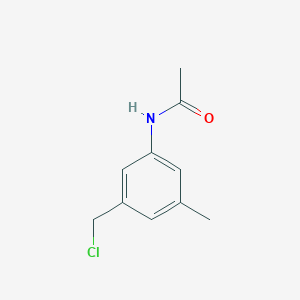
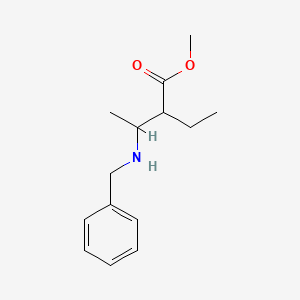

![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
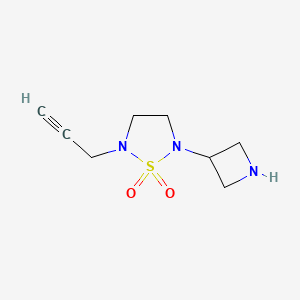
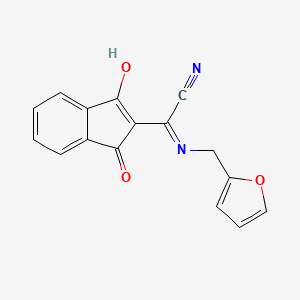
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
